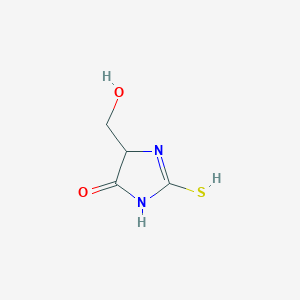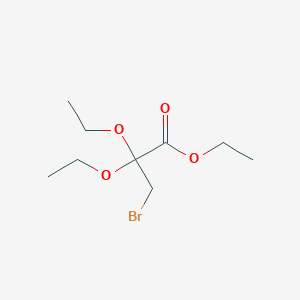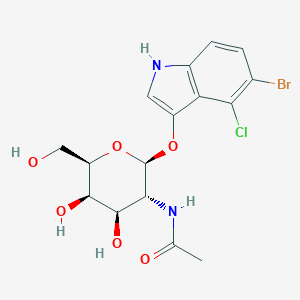![molecular formula C21H36O11 B142832 (2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol CAS No. 158799-49-6](/img/structure/B142832.png)
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol is a disaccharide derivative obtained by the formal condensation of the hydroxy group of linalool 3,6-oxide with the anomeric center of β-D-xylosyl-(1→6)-β-D-glucose . This compound is known for its presence in certain plant metabolites, particularly in tea leaves (Camellia sinensis) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside are not well-documented. The compound is primarily studied in academic and research settings, and large-scale production methods have not been extensively developed.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Oxidation: Oxidizing agents can convert linalool 3,6-oxide into other oxygenated derivatives.
Glycosylation: This reaction involves the addition of sugar moieties to the compound, often using glycosyl donors and catalysts.
Major Products
The major products formed from these reactions include linalool 3,6-oxide, various sugar derivatives, and oxidized forms of linalool .
Aplicaciones Científicas De Investigación
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside involves its interaction with various molecular targets and pathways. As a glycoside, it can be hydrolyzed to release linalool 3,6-oxide, which may exert biological effects through its interaction with cellular receptors and enzymes . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can be compared with other glycosides and linalool derivatives:
Linalool 3,6-oxide primeveroside: Similar in structure but differs in the sugar moiety attached.
Linalool glycosides: These compounds share the linalool core but have different sugar attachments, affecting their solubility and biological activity.
Other glycosides: Compounds like quercetin glycosides also have sugar moieties attached to a core molecule, but their biological activities and applications differ significantly.
This compound stands out due to its unique combination of linalool and specific sugar moieties, contributing to its distinct chemical and biological properties .
Propiedades
Número CAS |
158799-49-6 |
|---|---|
Fórmula molecular |
C21H36O11 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O11/c1-5-21(4)7-6-12(31-21)20(2,3)32-19-17(27)15(25)14(24)11(30-19)9-29-18-16(26)13(23)10(22)8-28-18/h5,10-19,22-27H,1,6-9H2,2-4H3/t10-,11-,12?,13+,14-,15+,16-,17+,18+,19+,21+/m1/s1 |
Clave InChI |
CXCRZTANOZWBHN-HYSWYBMCSA-N |
SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
SMILES isomérico |
C[C@@]1(CCC(O1)C(C)(C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C=C |
SMILES canónico |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Sinónimos |
cis-linalool 3,6-oxide beta-primeveroside linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside, (2R-trans)-isomer linalool 3,6-oxide beta-primeveroside LO-Xyl-Glc trans-linalool 3,6-oxide beta-primeveroside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


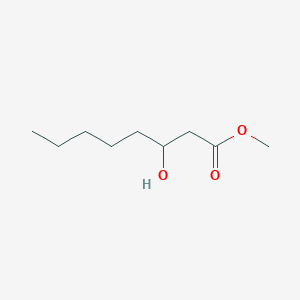
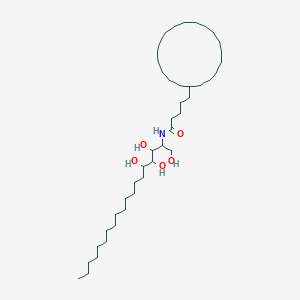
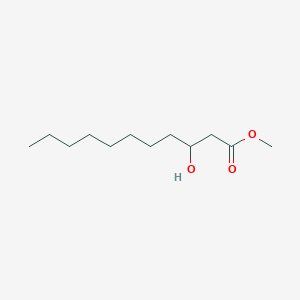
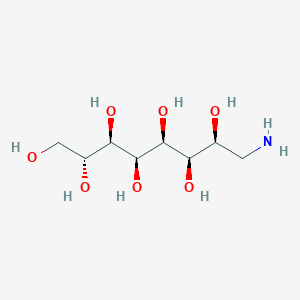
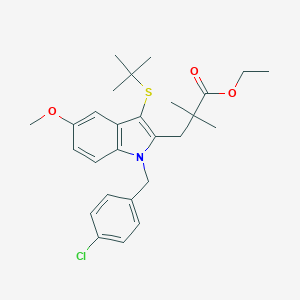

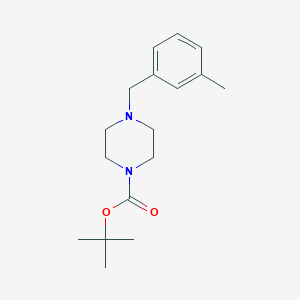
![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
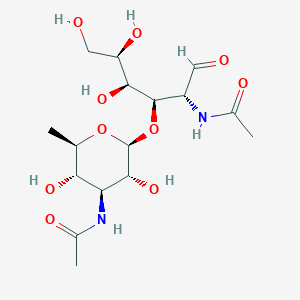
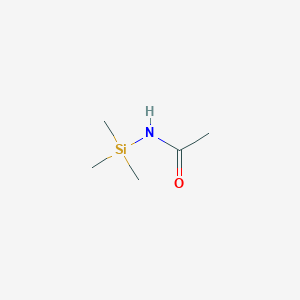
![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
